molecular formula C25H20N2O3S2 B13807391 7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl- CAS No. 65072-39-1

7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl-

Cat. No.: B13807391
CAS No.: 65072-39-1
M. Wt: 460.6 g/mol
InChI Key: YQFLNILRSXUCDC-UHFFFAOYSA-N
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Description

This compound is a benzothiazole derivative characterized by a sulfonic acid group at the 7-position, a methyl group at the 6-position, and a phenyl-naphthalenyl substituent at the 2-position. The molecular formula (C₃₃H₂₃N₆O₁₂S₄⁻³·3[Na⁺]) and high molecular weight (892.8 g/mol) suggest a highly polar structure, enhanced by multiple sulfonic acid groups that confer water solubility .

Properties

CAS No.

65072-39-1

Molecular Formula

C25H20N2O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid

InChI

InChI=1S/C25H20N2O3S2/c1-14-3-5-19-13-18(10-11-20(19)22(14)26)16-6-8-17(9-7-16)25-27-21-12-4-15(2)24(23(21)31-25)32(28,29)30/h3-13H,26H2,1-2H3,(H,28,29,30)

InChI Key

YQFLNILRSXUCDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C4=NC5=C(S4)C(=C(C=C5)C)S(=O)(=O)O)N

Origin of Product

United States

Preparation Methods

Naphthalene Intermediate Preparation

  • Starting Material: Naphthalene derivative
  • Key Steps:
    • Nitration: Naphthalene is nitrated to produce 5-nitro-6-methylnaphthalene.
    • Reduction: The nitro group is reduced to an amino group, yielding 5-amino-6-methylnaphthalene.

This step is crucial to introduce the amino functionality on the naphthalene ring, which is necessary for subsequent coupling reactions.

Benzothiazole Intermediate Preparation

  • Starting Material: 2-aminothiophenol
  • Key Step: Cyclization with an aldehyde or ketone to form the benzothiazole ring system.

This cyclization forms the benzothiazole core, which is functionalized further in the synthesis.

Coupling Reaction

  • Type: Palladium-catalyzed Suzuki-Miyaura cross-coupling
  • Reactants: The prepared naphthalene and benzothiazole intermediates
  • Conditions: Typically involves a palladium catalyst, base, and appropriate solvent under controlled temperature.

This cross-coupling forms the biaryl linkage between the naphthalene and benzothiazole units, a key structural feature of the target compound.

Sulfonation

  • Objective: Introduction of the sulfonic acid group at the 7-position of the benzothiazole ring.
  • Method: Sulfonation is carried out using sulfonating agents such as chlorosulfonic acid or sulfur trioxide complexes.
  • Considerations: Reaction temperature and time are optimized to avoid over-sulfonation or degradation.

Sulfonation enhances water solubility and influences the compound’s chemical and biological properties.

Industrial Production Considerations

Industrial synthesis optimizes the above steps to improve yield, reduce costs, and ensure reproducibility. Techniques include:

  • Continuous flow reactors for better heat and mass transfer.
  • High-throughput catalyst screening to identify efficient palladium catalysts.
  • Process intensification to minimize reaction times and waste.

These improvements are aimed at scaling the synthesis for commercial applications while maintaining product quality.

Reaction Conditions and Parameters

Step Reagents/Conditions Notes
Nitration of naphthalene HNO3/H2SO4, controlled temperature Avoids over-nitration
Reduction Sn/HCl or catalytic hydrogenation Converts nitro to amino group
Benzothiazole cyclization 2-aminothiophenol + aldehyde/ketone, reflux Forms benzothiazole ring
Suzuki coupling Pd catalyst, base (e.g., K2CO3), solvent (e.g., toluene), 80-100°C Cross-coupling of intermediates
Sulfonation Chlorosulfonic acid or SO3, low temp Introduces sulfonic acid group

Chemical Reaction Analysis

The compound’s synthesis involves key organic reactions:

These reactions are well-documented in organic synthesis and require precise control for optimal outcomes.

Research Discoveries and Applications

  • The sulfonic acid group improves aqueous solubility, facilitating biological and industrial applications.
  • The methyl groups influence electronic properties and reactivity.
  • The compound has been investigated as a fluorescent probe and potential therapeutic agent due to its unique structure.
  • Its synthesis routes have been optimized for dye and pigment manufacturing, highlighting its industrial relevance.

Summary Table of Key Data

Parameter Data/Description
CAS Number 65072-39-1
Molecular Formula C25H20N2O3S2
Molecular Weight 460.6 g/mol
Key Intermediates 5-amino-6-methylnaphthalene, benzothiazole ring
Major Synthetic Steps Nitration, reduction, cyclization, Suzuki coupling, sulfonation
Catalysts/Agents Pd catalyst, chlorosulfonic acid
Industrial Techniques Continuous flow, catalyst screening
Applications Fluorescent probes, dyes, therapeutic research

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC):
7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl- is effectively analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility. This method allows for the isolation of impurities and is scalable for preparative separations .

Pharmacokinetics:
The compound's stability and solubility make it suitable for pharmacokinetic studies, where it can be used to assess drug absorption, distribution, metabolism, and excretion in biological systems .

Dye Production

Acid Dyes:
This compound is part of the benzothiazole dye family, known for their vibrant colors and application in textile dyeing. Its sulfonic acid group enhances water solubility, making it suitable for use in aqueous dyeing processes. The compound can be utilized in producing azo dyes that are widely used in the textile industry due to their excellent lightfastness and color variety .

Case Study: Azo Dye Synthesis
A study demonstrated the synthesis of azo dyes using derivatives of 7-benzothiazolesulfonic acid. The resulting dyes exhibited high stability and vivid coloration on various fabric types, highlighting their potential in commercial dyeing applications .

Therapeutic Potential

Anticancer Research:
Recent investigations have explored the anticancer properties of benzothiazole derivatives. Compounds similar to 7-benzothiazolesulfonic acid have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study: In Vitro Studies
In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects on several cancer cell lines. The mechanisms involved may include the modulation of signaling pathways associated with cell survival and proliferation .

Environmental Applications

Water Treatment:
Due to its sulfonic acid group, this compound can be utilized in water treatment processes to remove heavy metals and organic pollutants through adsorption mechanisms. Its effectiveness in binding contaminants makes it a candidate for developing eco-friendly remediation technologies .

Mechanism of Action

The mechanism of action of 2-[4-(5-amino-6-methylnaphthalen-2-yl)phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The table below compares the target compound with structurally related benzothiazole derivatives:

Compound CAS No. Key Substituents Applications Molecular Formula Key Properties
Target Compound 6417-31-8 5-Amino-6-methyl-2-naphthalenyl, phenyl, 6-methyl, 7-sulfonic acid Likely dye intermediate or optical material C₃₃H₂₃N₆O₁₂S₄⁻³·3[Na⁺] High polarity, water-soluble, UV/Vis absorbance in visible range (inferred)
7-Benzothiazolesulfonic Acid (Direct Yellow 157) Not specified Methoxy, methyl, sulfophenyl azo group Direct dye for textiles (C.I. Direct Yellow 157) C₂₇H₂₃N₅O₁₀S₂⁻²·2[Na⁺] Strong absorbance at ~400–500 nm, stable in aqueous solutions
7-Benzothiazolesulfonic Acid (CAS 85665-95-8) 85665-95-8 Chlorotriazinyl azo, sulfophenyl, aminocarbonyl Textile dye or pigment C₃₃H₂₅ClN₁₂O₁₄S₃⁻²·2[Na⁺] High thermal stability, chelates metal ions
2-Phenylbenzimidazole-5-Sulfonic Acid (Ensulizole) 27503-81-7 Benzimidazole core, phenyl, sulfonic acid UV filter in sunscreens (FDA-approved) C₁₃H₁₀N₂O₃S Broad UVB absorption (310 nm), photostable
6-(4-Carboxyanilino)-4-Hydroxy-2-Naphthalenesulfonic Acid 5855-84-5 Carboxyphenyl, hydroxy, naphthalenesulfonic acid Dye intermediate, analytical reagent C₁₇H₁₃NO₆S Fluorescent properties, pH-sensitive solubility

Key Differences in Reactivity and Functionality

  • Amino vs. Methoxy Groups: The 5-amino group in the target compound enhances nucleophilic reactivity compared to methoxy-substituted analogues (e.g., Direct Yellow 157), enabling stronger interactions with substrates in dyeing processes .
  • Sulfonic Acid Density : The target compound’s three sulfonic acid groups (vs. two in Direct Yellow 157) likely increase solubility but may reduce binding affinity to hydrophobic fabrics.
  • Naphthalenyl vs. Benzimidazole Cores : Unlike Ensulizole’s benzimidazole core (UV filter), the naphthalenyl group in the target compound may shift absorbance to longer wavelengths, suitable for visible-light applications .

Dye Performance

  • Color Fastness: Azo-linked benzothiazolesulfonic acids (e.g., Direct Yellow 157) exhibit excellent lightfastness due to conjugation stability. The target compound’s amino group may improve wash fastness via hydrogen bonding .

Biological Activity

7-Benzothiazolesulfonic acid, 2-[4-(5-amino-6-methyl-2-naphthalenyl)phenyl]-6-methyl- is a complex organic compound notable for its diverse biological activities. This article examines its chemical structure, synthesis methods, biological properties, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C25H20N2O3SC_{25}H_{20}N_{2}O_{3}S and a molecular weight of approximately 460.57 g/mol. Its structure features a benzothiazole ring fused with a sulfonic acid group, which contributes to its reactivity and biological activity. The presence of amino and methyl groups enhances its properties, making it suitable for various applications in pharmaceuticals and dye chemistry .

Synthesis Approaches

The synthesis of 7-Benzothiazolesulfonic acid typically involves several steps. Common methods include:

  • Electrophilic Substitution : The introduction of substituents on the benzothiazole ring.
  • Condensation Reactions : Combining benzothiazole derivatives with amines or other nucleophiles.
  • Radical Mechanisms : Utilizing radical intermediates to form the desired compound .

Biological Activity

7-Benzothiazolesulfonic acid exhibits a range of biological activities, including:

  • Antibacterial Activity : Demonstrated efficacy against various bacterial strains, making it a candidate for antibiotic development.
  • Antitumor Effects : Studies indicate that modifications in the benzothiazole structure can enhance antitumor activity against different cancer cell lines .
  • Antioxidant Properties : The compound shows potential in scavenging free radicals, contributing to its therapeutic effects.

Case Studies

  • Antibacterial Efficacy : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at low concentrations.
  • Antitumor Activity : Research indicated that derivatives of this compound exhibited increased cytotoxicity against human cancer cell lines, particularly when functionalized with nitro or cyano groups in specific positions on the benzothiazole ring .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell TypeObserved EffectsReference
AntibacterialStaphylococcus aureusSignificant growth inhibition
AntibacterialEscherichia coliModerate growth inhibition
AntitumorHuman cancer cell linesIncreased cytotoxicity
AntioxidantFree radical scavengingEffective in reducing oxidative stress

Applications

Due to its biological activities, 7-Benzothiazolesulfonic acid is being explored for:

  • Pharmaceutical Development : As a lead compound for developing new antibiotics and anticancer agents.
  • Dye Chemistry : Utilized in dye formulations due to its vibrant color properties and stability .

Q & A

Q. How can environmental fate studies be designed to track degradation products?

  • Methodological Answer : Use 14C^{14} \text{C}-labeled analogs in simulated wastewater to monitor mineralization via LC-radiochromatography. Identify transient intermediates (e.g., hydroxylated derivatives) using high-resolution orbitrap MS. Aerobic biodegradation assays with activated sludge quantify half-lives under realistic conditions .

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